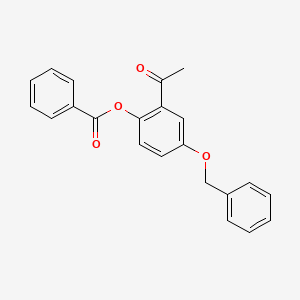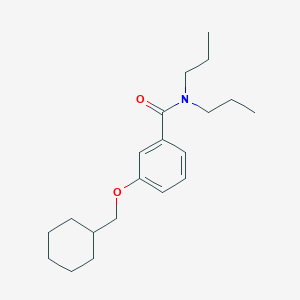![molecular formula C25H19NO3 B14396319 N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide CAS No. 87503-49-9](/img/structure/B14396319.png)
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a 4-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Acylation: The initial step involves the acylation of naphthalene-1-carboxamide with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound, N-(4-methylbenzoyl)naphthalene-1-carboxamide.
Esterification: The intermediate compound is then subjected to esterification with phenol in the presence of a catalyst such as sulfuric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to a reduction in lipid accumulation in cells.
相似化合物的比较
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound has a similar benzoyl group but differs in the presence of a piperidine ring instead of a naphthalene ring.
2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: This compound contains two 4-methylbenzoyl groups and a succinic acid backbone, differing in its overall structure and functional groups.
属性
CAS 编号 |
87503-49-9 |
|---|---|
分子式 |
C25H19NO3 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
[N-(naphthalene-1-carbonyl)anilino] 4-methylbenzoate |
InChI |
InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)25(28)29-26(21-10-3-2-4-11-21)24(27)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3 |
InChI 键 |
QMZMWJFOEGUDTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)ON(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
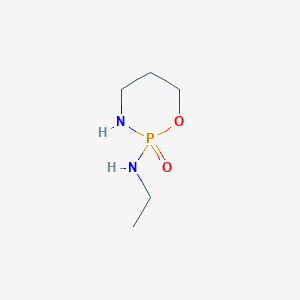
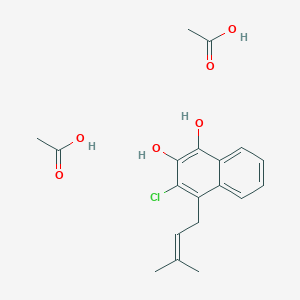
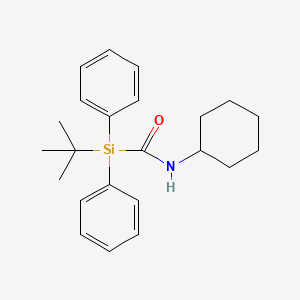
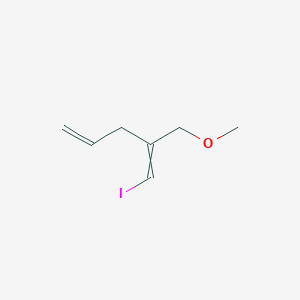
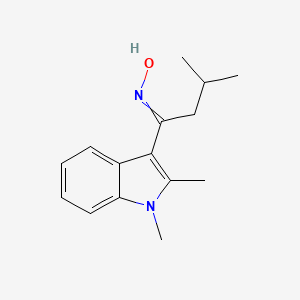
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
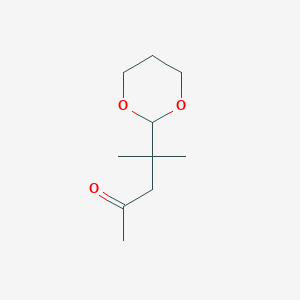
phosphane](/img/structure/B14396281.png)
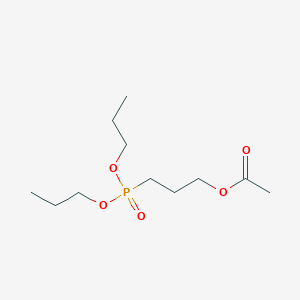
![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
